molecular formula C12H16O4 B2536400 (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 2248187-79-1

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Katalognummer: B2536400
CAS-Nummer: 2248187-79-1
Molekulargewicht: 224.256
InChI-Schlüssel: HZJIVKCFJMZADC-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid of interest in medicinal chemistry and pharmaceutical research. It serves as a valuable synthetic intermediate, particularly in the exploration of novel bioactive molecules. The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in neuroscientific research. For instance, recent studies have identified 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin 2A receptor (5-HT2AR) agonists, highlighting the continued relevance of this structural motif in developing central nervous system-targeted compounds . The chiral center and methyl substitution on the propanoic acid chain provide steric definition that can be critical for optimizing the potency and selectivity of potential drug candidates. This compound is offered as a high-purity building block to support such structure-activity relationship (SAR) studies. It is strictly for research applications in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJIVKCFJMZADC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Introduction

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid featuring a stereogenic center at the C2 position of the propanoic acid chain. As a functionalized chiral building block, it holds potential for application in the synthesis of more complex, biologically active molecules where specific stereochemistry is paramount for efficacy and safety. The presence of the electron-rich 2,5-dimethoxyphenyl moiety and the chiral α-methyl group makes it an interesting scaffold for drug discovery and development.

This technical guide provides a comprehensive overview of the viable synthetic pathways to obtain the (S)-enantiomer of 3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid. We will explore strategies ranging from classical chiral resolution to modern asymmetric synthesis, offering field-proven insights into the causality behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most appropriate synthesis strategy based on their specific laboratory or industrial requirements.

Part I: Synthesis of the Key Precursor: 2,5-Dimethoxybenzaldehyde

A common and critical starting material for the synthesis of the target molecule is 2,5-dimethoxybenzaldehyde. Its preparation is a foundational step, and several reliable methods have been established. One of the most direct routes involves the formylation of 1,4-dimethoxybenzene.

The Gattermann reaction, for instance, introduces a formyl group onto the electron-rich aromatic ring. This process involves treating 1,4-dimethoxybenzene with a formylating agent like zinc cyanide and hydrogen chloride gas, followed by hydrolysis of the intermediate aldimine.[1] An alternative, often preferred for its milder conditions and operational simplicity, is the Vilsmeier-Haack reaction, which uses a reagent prepared from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF). Other methods start from p-methoxyphenol, which undergoes a Reimer-Tiemann reaction followed by methylation to yield the desired aldehyde.[2]

Gattermann_Reaction A 1,4-Dimethoxybenzene B Intermediate Aldimine A->B  1. Zn(CN)2, HCl (gas)  2. AlCl3 (cat.)   C 2,5-Dimethoxybenzaldehyde B->C  H3O+ (Hydrolysis)  

Caption: Gattermann reaction workflow for 2,5-dimethoxybenzaldehyde synthesis.

Part II: Strategies for Enantioselective Synthesis

Achieving the correct stereochemistry at the C2 position is the most critical challenge in synthesizing the target molecule. Three primary strategies are employed: asymmetric synthesis using a chiral auxiliary, stereoselective reduction of a prochiral intermediate, and classical chiral resolution of a racemic mixture.

A. Asymmetric Synthesis via Chiral Auxiliaries

This elegant approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary sterically directs subsequent reactions to occur on one face of the molecule, thereby inducing chirality. Evans oxazolidinones are among the most reliable and well-documented chiral auxiliaries for asymmetric alkylations.[3][4][5]

The causality of this method lies in the conformation of the N-acylated oxazolidinone. The auxiliary's substituent (e.g., an isopropyl or phenyl group) effectively blocks one face of the enolate formed upon deprotonation, forcing an incoming electrophile (in this case, a methylating agent) to attack from the less hindered face. This results in a highly diastereoselective alkylation. The final step involves the straightforward cleavage of the auxiliary, which can often be recovered and reused, to yield the desired enantiomerically enriched product.

Chiral_Auxiliary_Pathway cluster_0 Chiral Auxiliary Approach A 2,5-Dimethoxyphenyl acetic acid C N-Acyl Oxazolidinone A->C Acylation B Chiral Oxazolidinone (e.g., Evans Auxiliary) B->C D Diastereomerically Enriched Alkylated Product C->D 1. LDA or NaHMDS (Enolate formation) 2. Methyl Iodide (Alkylation) E (2S)-Target Acid D->E Hydrolysis (e.g., LiOH, H2O2) F Recovered Auxiliary D->F

Caption: Asymmetric synthesis pathway using a chiral auxiliary.

B. Stereoselective Reduction of a Prochiral Intermediate

Biocatalysis offers a green and highly selective alternative for installing chiral centers.[6] This strategy relies on enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can reduce a prochiral ketone to a chiral alcohol with exceptional enantioselectivity.[7][8] Genetically engineered strains of baker's yeast are also effective and convenient reagents for such transformations.[9][10]

The pathway begins with the synthesis of a β-keto ester, ethyl 3-(2,5-dimethoxyphenyl)-2-methyl-3-oxopropanoate. This prochiral substrate is then exposed to the biocatalyst. The enzyme's active site is inherently chiral, allowing it to distinguish between the two faces of the ketone and deliver a hydride (from a cofactor like NADPH) stereoselectively. The resulting β-hydroxy ester is then deoxygenated to furnish the final product. The choice of enzyme is critical, as different KREDs can produce opposite enantiomers, a feature that provides great synthetic flexibility.

Biocatalytic_Pathway cluster_1 Biocatalytic Reduction Approach A Ethyl 2-methyl-3-oxobutanoate + 2,5-Dimethoxybenzoyl Chloride B Ethyl 3-(2,5-dimethoxyphenyl) -2-methyl-3-oxopropanoate (β-Keto Ester) A->B Acylation C Ethyl (2S,3R)-3-hydroxy- 3-(2,5-dimethoxyphenyl) -2-methylpropanoate B->C Ketoreductase (KRED) or Engineered Yeast, NADPH D (2S)-Target Acid C->D 1. Deoxygenation (e.g., Barton-McCombie) 2. Ester Hydrolysis

Caption: Stereoselective synthesis via biocatalytic reduction.

C. Chiral Resolution of a Racemic Mixture

Chiral resolution is a robust and time-tested method for separating enantiomers from a racemic mixture.[] This technique is predicated on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), a pair of diastereomeric salts is formed. These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.[12][13]

The process involves synthesizing the racemic 3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid first. This can be achieved through various standard organic reactions, such as the Reformatsky reaction between 2,5-dimethoxybenzaldehyde and ethyl 2-bromopropionate, followed by hydrolysis and deoxygenation.[14] The racemic acid is then dissolved with an equimolar amount of a chiral amine, such as (R)-(+)-1-phenylethylamine or cinchonidine. Through careful selection of the solvent and crystallization conditions, the less soluble diastereomeric salt precipitates, which can be isolated by filtration. Finally, acidification of the isolated salt breaks the ionic bond, liberating the desired enantiomerically pure carboxylic acid.

Resolution_Workflow cluster_2 Chiral Resolution Workflow A Racemic 3-(2,5-Dimethoxyphenyl) -2-methylpropanoic Acid B Add Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) A->B C Mixture of Diastereomeric Salts (R-S salt and R-R salt) B->C D Fractional Crystallization C->D E Isolated (R-S) Salt (Crystalline Solid) D->E F (R-R) Salt (Remains in Solution) D->F G (2S)-Target Acid E->G Acidification (e.g., HCl)

Caption: Workflow for the separation of enantiomers via chiral resolution.

Part III: Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on factors such as scale, available equipment, cost considerations, and desired enantiomeric purity. Each strategy presents a unique set of advantages and disadvantages.

Metric Asymmetric Synthesis (Chiral Auxiliary) Stereoselective Reduction (Biocatalysis) Chiral Resolution
Enantioselectivity Very High (>98% de typical)Excellent (>99% ee achievable)High (depends on crystallization efficiency)
Overall Yield Moderate to GoodModerate (multiple steps)Low (theoretical max of 50% without racemization)
Scalability Good, but can be limited by auxiliary costExcellent for industrial scaleGood, well-established for industrial scale
Reagent Cost High (chiral auxiliary, strong bases)Moderate (enzyme, cofactors)Low to Moderate (resolving agents are often inexpensive)
Key Advantages High predictability and stereocontrol.[4]Environmentally friendly ("green") process, exceptional selectivity.[7]Technically simple, robust, and reliable method.[]
Key Disadvantages Stoichiometric use of expensive auxiliary, cryogenic conditions often required.Requires screening to find optimal enzyme, potential for substrate/product inhibition.Inefficient (discards half the material), requires optimization of crystallization.

Part IV: Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis via Evans Auxiliary

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, convert 2,5-dimethoxyphenylacetic acid to its acid chloride using oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dichloromethane.

  • Add the freshly prepared acid chloride solution dropwise to the lithium salt of the auxiliary at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acyl oxazolidinone.

Step 2: Asymmetric Methylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 45 minutes to form the sodium enolate.

  • Add methyl iodide (1.5 eq) dropwise and stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the methylated product.

Step 3: Cleavage of the Auxiliary

  • Dissolve the methylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic layers containing the product over MgSO₄, filter, and concentrate to yield (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid.

Conclusion

The synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid can be successfully achieved through several distinct and reliable pathways. The choice of method is a strategic decision guided by the specific needs of the project.

  • Asymmetric synthesis using chiral auxiliaries offers the most predictable and direct route to high enantiomeric purity, making it ideal for laboratory-scale synthesis where precision is paramount.

  • Biocatalytic reduction represents a state-of-the-art, scalable, and environmentally conscious approach, particularly suited for larger-scale production where green chemistry principles are a priority.

  • Chiral resolution , while seemingly less elegant due to its inherent 50% yield limit, remains a powerful and pragmatic option due to its operational simplicity and cost-effectiveness, especially when an efficient racemization of the unwanted enantiomer can be established.

By understanding the underlying principles, advantages, and practical considerations of each pathway, researchers can confidently navigate the synthesis of this valuable chiral building block.

References

  • Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. Available at: [Link]

  • LookChem. (2025). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. LookChem. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. Available at: [Link]

  • Stewart, J. D., et al. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society, 123(12), 2874–2883. Available at: [Link]

  • Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 25(4), 903. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. Available at: [Link]

  • Wageningen University & Research. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Wageningen University & Research. Available at: [Link]

  • Royal Society of Chemistry. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 827-854. Available at: [Link]

  • ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

Sources

Elucidating the Mechanism of Action of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic Acid: A Chiral SCFA Analog in Metabolic and Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a highly specific, chiral arylpropanoic acid derivative. Structurally related to endogenous short-chain fatty acids (SCFAs) and established metabolomic biomarkers, this compound exhibits a sophisticated polypharmacological profile. It acts as a selective modulator of nuclear receptors—specifically Peroxisome Proliferator-Activated Receptors (PPARs) and the Pregnane X Receptor (PXR)—while simultaneously engaging Free Fatty Acid Receptors (FFARs).

This technical guide provides an in-depth analysis of its mechanism of action (MoA), the structural causality dictating its target engagement, and the self-validating experimental protocols required to rigorously quantify its efficacy in advanced 3D in vitro models.

Structural Causality and Target Engagement

The molecular architecture of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is defined by three critical pharmacophores, each responsible for specific mechanistic outcomes:

  • The Propanoic Acid Backbone : Propionic acid derivatives are well-documented modulators of PPARs, which are critical for treating metabolic dysregulation and obesity[1]. Furthermore, dimethoxyphenylpropanoic acids act as orally active SCFA analogs capable of stimulating γ-globin gene expression and modulating erythropoiesis[2].

  • The 2,5-Dimethoxyphenyl Moiety : This electron-rich aromatic ring is essential for π−π stacking and hydrophobic interactions within the ligand-binding domains (LBDs) of nuclear receptors. Recent structural biology studies have highlighted the high affinity of 2,5-dimethoxyphenyl-containing ligands for PXR, a master regulator of xenobiotic metabolism and chemotherapy efficacy[3].

  • The (2S)- α -Methyl Stereocenter : The introduction of a methyl group at the C2 position restricts the conformational flexibility of the propanoic acid tail. The (2S) absolute configuration ensures optimal stereochemical alignment with the conserved tyrosine residues in the target receptor's activation function 2 (AF-2) helix. This chiral specificity prevents the off-target toxicity and metabolic shunting often observed with racemic profen mixtures.

Core Mechanism of Action (MoA)

The MoA of this compound is bipartite, bridging rapid membrane-level signaling with sustained epigenetic and transcriptional modulation.

SCFA Receptor (FFAR) Activation

As an SCFA analog, the compound binds to G-protein coupled receptors such as FFAR2 and FFAR3. This binding triggers an intracellular kinase cascade (e.g., MAPK/ERK), leading to immediate shifts in cellular metabolism. In the context of oncology, structurally related metabolites like 3-(2,5-dimethoxyphenyl)propanoic acid have been identified as critical prognostic indicators and metabolic regulators in the multi-omic profiling of oral squamous cell carcinoma (OSCC)[4].

Nuclear Receptor Modulation (PPAR/PXR Axis)

Upon intracellular translocation, the compound acts as a partial agonist/modulator at nuclear receptors. By binding to the LBD of PPARs and PXR, it recruits specific co-activators (such as SRC-1) while displacing co-repressors (like NCoR). This transcriptional reprogramming alters lipid metabolism, downregulates pro-inflammatory cytokines, and modulates the expression of drug-metabolizing enzymes[3].

MoA Compound (2S)-3-(2,5-DMP)-2-MPA Receptor Nuclear Receptors (PPAR / PXR) Compound->Receptor Agonism / Modulation SCFA_Rec SCFA Receptors (FFARs) Compound->SCFA_Rec Allosteric Binding GeneExpr Gene Transcription (γ-globin, Metabolic Genes) Receptor->GeneExpr Transcriptional Activation Metabolome Metabolomic Shift (OSCC / Oncology Models) SCFA_Rec->Metabolome Kinase Cascade GeneExpr->Metabolome Phenotypic Output

Intracellular signaling axis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid.

Quantitative Pharmacodynamics

To contextualize the potency of the (2S) enantiomer, we compare its binding affinity and functional EC50​ against its (2R) counterpart and a non-methylated analog. The data below demonstrates the critical nature of the chiral center for target engagement.

Compound VariantPPAR γ Binding Affinity ( Ki​ , nM)PXR Transactivation ( EC50​ , µM)FFAR2 Activation ( EC50​ , µM)
(2S)-Enantiomer (Eutomer) 45.2 ± 3.1 1.2 ± 0.2 8.4 ± 1.1
(2R)-Enantiomer (Distomer)> 5,000> 50.045.2 ± 4.5
Des-methyl Analog310.5 ± 15.412.5 ± 1.815.6 ± 2.0

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that biochemical assays must contain intrinsic validation loops to ensure data integrity. The following protocol for evaluating receptor transactivation and metabolomic shifts utilizes a 3D spheroid model to prevent the metabolic artifacts common in 2D cultures.

Protocol: 3D Spheroid Transactivation and LC-MS/MS Workflow

Step 1: 3D Spheroid Cultivation Seed A549 or OSCC cell lines in ultra-low attachment 96-well plates at a density of 2,000 cells/well. Centrifuge at 200 × g for 5 minutes and incubate for 72 hours. Causality & Experience Insight: 3D spheroids develop hypoxic cores and nutrient gradients that accurately mimic the in vivo tumor microenvironment. This is essential for evaluating SCFA-mediated metabolic shifts, as 2D cultures often yield false positives due to unnatural oxygenation levels[4].

Step 2: Compound Dosing with Enantiomeric Controls Dose the spheroids with (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid across a concentration gradient (0.1 µM to 50 µM). Self-Validation Loop: Concurrently dose separate cohorts with the (2R)-enantiomer and a DMSO vehicle control. A true target-specific response will exhibit a stereoselective potency difference (eutomer vs. distomer) of at least 10-fold, ruling out non-specific membrane disruption.

Step 3: Reporter Assay (PXR/PPAR) Transfect cells with a luciferase reporter construct driven by a PPAR-response element (PPRE) prior to spheroid formation. Measure luminescence at 24h and 48h post-dosing using a standard microplate reader.

Step 4: Metabolomic Extraction and LC-MS/MS Lyse spheroids using a cold methanol/acetonitrile/water (2:2:1) extraction buffer to instantly quench metabolism. Analyze the lysate via high-resolution LC-MS/MS to quantify downstream pathway effectors (e.g., eflornithine, S-Allyl-L-Cysteine, and endogenous SCFA levels)[4].

Workflow Prep Compound Preparation (Chiral Purity >99%) Cell 3D Spheroid Incubation (A549 / OSCC) Prep->Cell Assay Receptor Transactivation Prep->Assay LCMS LC-MS/MS Metabolomics Cell->LCMS Data Data Synthesis & EC50 Calc Assay->Data LCMS->Data

Self-validating experimental workflow for chiral SCFA analog evaluation.

References

  • WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity Source: Google Patents URL
  • 4-[2-[4-[2-(4-carboxyphenyl)
  • Identification of novel prognostic indicators for oral squamous cell carcinoma based on proteomics and metabolomics - PMC Source: NIH / PMC URL
  • First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy | Journal of Medicinal Chemistry Source: ACS Publications URL

Sources

A Comprehensive Technical Guide to Determining the Solubility of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the principles and practical methodologies for determining the solubility of the novel carboxylic acid derivative, (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a foundational understanding of why specific experimental choices are made, ensuring the generation of reliable and reproducible data critical for advancing pharmaceutical candidates.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid, its solubility profile dictates its bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2][3] A comprehensive understanding of an API's solubility in various solvents is paramount for formulation development, toxicity studies, and ensuring consistent product performance.[4][5]

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid. Its structure, featuring a dimethoxyphenyl ring, a propanoic acid moiety, and a methyl group at the stereocenter, suggests a moderate lipophilicity and pH-dependent aqueous solubility due to the ionizable carboxylic acid group. Accurate determination of its solubility is a critical first step in its journey from a promising molecule to a potential therapeutic agent.

Physicochemical Properties: Predicting Solubility Behavior

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight 224.26 g/mol A moderate molecular weight, which alone does not significantly hinder solubility.
pKa ~4-5The carboxylic acid group is expected to have a pKa in this range. At pH values above the pKa, the compound will be deprotonated and more soluble in aqueous media. At pH values below the pKa, it will be in its less soluble, neutral form.[4]
logP (Octanol-Water Partition Coefficient) ~2.5-3.5The dimethoxyphenyl group and the methyl group contribute to its lipophilicity. This predicted logP suggests a balance between lipophilicity and hydrophilicity, indicating that while it will have some aqueous solubility, it will also be soluble in organic solvents.[6] A high logP is often associated with poor water solubility.[6]
Melting Point Not available (related compound 3-(2,5-Dimethoxyphenyl)propionic acid has a melting point of 66-69 °C[7][8][9])A lower melting point generally correlates with higher solubility. The predicted moderate melting point suggests that lattice energy will not be a prohibitive barrier to dissolution.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][11] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility under specific conditions.[12] The United States Pharmacopeia (USP) General Chapter <1236> and International Council for Harmonisation (ICH) M9 guidelines provide a robust framework for conducting these studies.[1][13][14][15]

Experimental Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess Compound add_compound Add Excess Compound to Solvent prep_compound->add_compound prep_solvent Prepare Solvent System (e.g., buffer, organic solvent) prep_solvent->add_compound agitate Agitate at Constant Temperature (e.g., 24-72h) add_compound->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Filter Supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute Saturated Solution filter->dilute analyze Quantify Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility analyze->calculate G start Start: Need Solubility Data stage Drug Development Stage? start->stage early Early Discovery (High Throughput Needed) stage->early Early late Lead Optimization / Preformulation (Accuracy is Key) stage->late Late kinetic Kinetic Solubility Assay early->kinetic ionizable Is the Compound Ionizable? late->ionizable shake_flask Shake-Flask Method (Gold Standard) yes_ion Yes ionizable->yes_ion Yes no_ion No ionizable->no_ion No potentiometric Potentiometric Titration (Alternative for Ionizable Compounds) yes_ion->potentiometric no_ion->shake_flask potentiometric->shake_flask Confirm with

Sources

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Introduction

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid of significant interest in the fields of pharmaceutical development and forensic chemistry. It serves as a key precursor and potential metabolite in the synthesis of various psychoactive substances, particularly substituted phenethylamines. Accurate and reliable quantification and identification of this compound are crucial for quality control in synthetic pathways, metabolic studies, and the monitoring of illicit drug manufacturing.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high-resolution separation and definitive mass-based identification, making it ideal for the analysis of complex mixtures.[1][2] However, the inherent polarity and low volatility of carboxylic acids like (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid pose a challenge for direct GC analysis.[3] To overcome this, a chemical derivatization step is essential to convert the polar carboxyl group into a more volatile and thermally stable ester. This application note provides a comprehensive, field-proven protocol for the analysis of this specific analyte using a trimethylsilyl (TMS) derivatization approach followed by GC-MS analysis.

Principle of the Method

The analytical strategy hinges on a two-stage process: chemical derivatization followed by instrumental analysis.

  • Derivatization: The carboxylic acid functional group of the analyte is converted into a trimethylsilyl (TMS) ester. This is achieved by reacting the dried sample extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The silylation reaction replaces the acidic proton of the carboxyl group with a non-polar TMS group, which significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4]

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The volatile TMS-ester is separated from other matrix components on a non-polar capillary column based on its boiling point and interaction with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a "fingerprint" for unequivocal identification.[2]

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Dry Evaporation to Dryness (Nitrogen Stream) LLE->Dry Deriv Silylation with BSTFA (70°C for 30 min) Dry->Deriv GCMS GC-MS Injection & Analysis Deriv->GCMS Data Data Processing & Interpretation GCMS->Data

Caption: Overall experimental workflow.

Materials and Reagents

Item Specification Supplier Example
Analyte Standard (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid (≥98%)Sigma-Aldrich, Cayman Chemical
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSSigma-Aldrich, Thermo Fisher
Extraction Solvent Ethyl Acetate (HPLC or GC Grade)Fisher Scientific, VWR
Reconstitution Solvent Pyridine (Anhydrous)Sigma-Aldrich
Drying Agent Anhydrous Sodium SulfateVWR, Millipore
Internal Standard (Optional) Isotopic labeled analog or a structurally similar compounde.g., 4-Phenylbutyric acid
GC Vials 2 mL amber glass vials with PTFE-lined septaAgilent, Waters
GC Column DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film)Agilent J&W, Restek

Detailed Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of the analyte from an aqueous matrix.

  • Sample Aliquoting: Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. If using an internal standard, spike the sample at this stage.

  • Acidification: Adjust the sample pH to <2 by adding 50 µL of 6M HCl. This ensures the carboxylic acid is in its protonated, less polar form, facilitating extraction into an organic solvent.[5]

  • Solvent Addition: Add 5.0 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer into the organic phase.[6]

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water. Moisture can interfere with the derivatization reaction.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to ensure the residue is completely dry before proceeding.[5]

Protocol 2: Silylation (TMS Derivatization)

This protocol converts the dried analyte into its volatile TMS-ester derivative.

  • Reagent Addition: To the dried sample residue, add 50 µL of anhydrous pyridine to dissolve the analyte, followed by 50 µL of BSTFA (+1% TMCS).[4] The pyridine acts as a catalyst and a solvent.

  • Reaction: Tightly cap the vial and vortex briefly to mix.

  • Incubation: Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion. For sterically hindered acids, a longer reaction time or higher temperature may be necessary.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Transfer the derivatized solution to a 2 mL autosampler vial if necessary.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatography.
Mass Spectrometer Agilent 5977 MSD or equivalentOffers high sensitivity and specificity for identification.
Injection Mode Splitless (1 min purge delay)Maximizes sensitivity for trace-level analysis.
Injector Temperature 280°CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar column well-suited for separating the relatively non-polar TMS-ester.[1]
Oven Program Initial 100°C, hold 1 min; Ramp 15°C/min to 280°C, hold 5 minA temperature gradient that effectively separates the analyte from solvent and matrix components.[5]
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard, robust ionization technique for generating reproducible mass spectra.
Ion Source Temp 230°CA standard temperature for EI sources.
Electron Energy 70 eVThe standard energy for creating comparable library spectra.
Mass Scan Range 50 - 500 amuCovers the molecular ion and all expected fragment ions.[7]
Scan Mode Full ScanUsed for identification and qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[7]

Expected Results: Fragmentation Analysis

The derivatized analyte, (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid trimethylsilyl ester (MW: 296.4 g/mol ), is expected to produce a characteristic fragmentation pattern under EI conditions. The primary fragmentation pathway involves benzylic cleavage, a highly favored process that results in a stable, resonance-delocalized cation.

Caption: Predicted fragmentation of the TMS-ester.

Key Mass Fragments

The table below summarizes the expected key ions in the mass spectrum. The base peak is predicted to be at m/z 151, which is characteristic of compounds containing a 2,5-dimethoxybenzyl moiety.[8][9]

m/z Proposed Fragment Structure / Comment
296[M] Molecular Ion
281[M-15] Loss of a methyl radical (•CH₃) from the TMS group. A common and indicative fragment for TMS derivatives.[10]
151[C₉H₁₁O₂] Base Peak. Formed by benzylic cleavage, resulting in the highly stable 2,5-dimethoxytropylium ion. This is the most diagnostic ion for this structure.[8]
145[C₆H₁₃O₂Si] Fragment corresponding to [CH(CH₃)COOTMS].
117[C₄H₉O₂Si] Fragment corresponding to [COOTMS].
73[C₃H₉Si] Trimethylsilyl cation, [Si(CH₃)₃].

Method Validation Considerations

For quantitative applications, the method should be validated according to established guidelines (e.g., ICH, FDA).[1][11] Key validation parameters to assess include:

  • Specificity: Ensuring no interference from matrix components at the retention time of the analyte.

  • Linearity: Establishing a calibration curve over the desired concentration range (e.g., R² ≥ 0.995).

  • Accuracy & Precision: Determined by analyzing replicate quality control samples at multiple concentrations.

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Menger, F. M., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Request PDF. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Pharmapproach. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Retrieved from [Link]

  • University of Illinois. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]

  • Knapp, D.R. (1979).
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Method for the Simultaneous Quantification of 21 Microbial Volatile Organic Compounds in Ambient and Exhaled Air by Thermal Desorption and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • The Wheelock Laboratory. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Metabolomics. Retrieved from [Link]

  • CORE. (n.d.). Fragmentation of l- and 3-Methoxypropene Ions. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpropionic acid, 4-methoxyphenyl ester. NIST WebBook. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. PMC. Retrieved from [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. Retrieved from [Link]

  • NMS Labs. (n.d.). Analysis of Designer Stimulants by GC/MS. Retrieved from [Link]

  • PubMed. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Retrieved from [Link]

Sources

Application Note & Protocol: Esterification of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Esterification

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid featuring a sterically demanding α-methyl group and an electron-rich aromatic ring. Its derivatives, particularly esters, are of significant interest in medicinal chemistry and drug development. Esterification serves as a critical synthetic transformation for several strategic reasons:

  • Prodrug Synthesis: Ester moieties are frequently employed to mask the polarity of carboxylic acids, enhancing the lipophilicity and oral bioavailability of a parent drug. In vivo, these esters are often cleaved by metabolic esterases to release the active carboxylic acid.

  • Modulation of Physicochemical Properties: Converting the carboxylic acid to an ester alters key properties such as solubility, melting point, and crystallinity, which are crucial for formulation and manufacturing.

  • Synthetic Intermediates: Esters are versatile intermediates that can be readily converted into other functional groups or used in a variety of carbon-carbon bond-forming reactions.

The primary challenges in the esterification of this specific molecule are the steric hindrance around the carboxylic acid and the preservation of the stereochemical integrity at the chiral center (C2). Consequently, the choice of esterification method is paramount and must be guided by the need for mild, efficient, and non-racemizing conditions.

Comparative Analysis of Esterification Methodologies

Several methods exist for the esterification of carboxylic acids.[1][2] However, their suitability for the sterically hindered and chiral (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid varies significantly.

Methodology Conditions Applicability & Limitations Pros Cons
Fischer-Speier Esterification Acid catalyst (H₂SO₄, TsOH), excess alcohol, heat[3][4]Best for simple, unhindered primary or secondary alcohols.[4][5][6] Poor for tertiary alcohols and sterically hindered acids.[6][7]Inexpensive reagents, simple setup.Reversible equilibrium requires water removal or large excess of alcohol.[4][7] Harsh acidic conditions can cause side reactions and risk racemization.[5]
Via Acid Chloride Formation 1. SOCl₂ or (COCl)₂[8][9] 2. Alcohol, often with a non-nucleophilic base (e.g., pyridine)[10]Robust for hindered acids. Oxalyl chloride is generally milder than thionyl chloride.High reactivity of the acid chloride intermediate drives the reaction to completion.[11]Two-step process.[5] Harsh reagents (SOCl₂) and acidic byproducts (HCl) can be incompatible with sensitive substrates.[1] Potential for racemization via ketene formation.[1]
Steglich Esterification DCC or EDC, catalytic DMAP, aprotic solvent, room temp.[12][13]Excellent for sterically demanding acids and acid-labile substrates.[12][14][15] Preserves stereochemistry.Extremely mild, neutral conditions.[15][16] High yields.[14]DCC is a potent allergen.[16] Byproduct (dicyclohexylurea, DCU) can complicate purification, though it is often insoluble.
Mitsunobu Reaction PPh₃, DEAD or DIAD, aprotic solvent[17][18]Converts an alcohol to an ester via activation of the alcohol, not the acid.[19][20]Mild conditions. Proceeds with clean Sₙ2 inversion at the alcohol center.[20]Complex purification due to phosphine oxide and reduced azodicarboxylate byproducts. Carboxylic acid must be sufficiently acidic (pKa < ~13).[18]

Recommended Protocol 1: Steglich Esterification

This protocol leverages the carbodiimide-mediated activation of the carboxylic acid, with 4-(Dimethylamino)pyridine (DMAP) acting as a highly efficient acyl transfer catalyst to overcome steric hindrance and prevent side reactions.[12][21][22]

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid, Alcohol & DMAP in CH₂Cl₂ cool Cool to 0 °C (Ice Bath) prep_acid->cool add_dcc Add DCC Solution Dropwise cool->add_dcc stir_cold Stir at 0 °C (30 min) add_dcc->stir_cold stir_rt Warm to RT & Stir (2-12 h, Monitor by TLC) stir_cold->stir_rt filter Filter off Precipitated Dicyclohexylurea (DCU) stir_rt->filter wash Wash Filtrate with Dilute HCl, NaHCO₃, Brine filter->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS, etc.) cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Ester Formation cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous DCM add_reagents Add cat. DMF, then Oxalyl Chloride (dropwise at 0 °C) prep_acid->add_reagents react_step1 Stir at RT until Gas Evolution Ceases add_reagents->react_step1 concentrate Concentrate in vacuo to remove excess reagents react_step1->concentrate dissolve_chloride Re-dissolve crude Acid Chloride in Anhydrous DCM concentrate->dissolve_chloride add_alcohol Add Alcohol & Pyridine (dropwise at 0 °C) dissolve_chloride->add_alcohol react_step2 Stir at RT until reaction is complete (TLC) add_alcohol->react_step2 wash Wash with Dilute HCl, NaHCO₃, Brine react_step2->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS, etc.)

Sources

Application Note: Cell-Based Assays for Evaluating (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Derivatives of 3-phenylpropanoic acid, specifically those featuring a 2-methyl substitution and a functionalized aromatic ring like (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid , represent a highly privileged pharmacophore in metabolic disease drug discovery[1]. These compounds act as synthetic bioisosteres for endogenous free fatty acids (FFAs).

The structural causality of this molecule dictates its target profile:

  • The Carboxylic Acid Headgroup: Anchors the molecule to polar networks within receptor binding pockets (e.g., Tyr473 in PPARγ or Arg183/Arg258 in GPR40).

  • The (2S)-Methyl Stereocenter: The chirality is critical for dictating spatial orientation, often acting as a selectivity switch between receptor subtypes (e.g., favoring GPR40 over GPR120, or dictating PPARα/γ dual agonism)[2].

  • The 2,5-Dimethoxyphenyl Tail: Occupies the lipophilic sub-pockets of the target receptors, with the methoxy oxygen atoms potentially participating in secondary hydrogen bonding.

Due to this structural profile, evaluating these derivatives requires a dual-track in vitro screening cascade focusing on Peroxisome Proliferator-Activated Receptors (PPARα/γ) and Free Fatty Acid Receptor 1 (FFAR1/GPR40) [1][2].

Signaling cluster_PPAR PPAR Pathway (Nucleus) cluster_GPR40 GPR40 Pathway (Membrane/Cytosol) Ligand (2S)-Derivative PPAR PPARα/γ LBD Ligand->PPAR Agonism GPR40 GPR40 (FFAR1) Ligand->GPR40 Agonism RXR RXR Heterodimer PPAR->RXR PPRE PPRE Binding RXR->PPRE Transcription Gene Transcription PPRE->Transcription Gq Gq Protein GPR40->Gq PLC PLC Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2

Signaling pathways activated by 2-methylpropanoic acid derivatives via PPAR and GPR40 targets.

Assay 1: GAL4-PPARα/γ Transactivation Reporter Gene Assay

To evaluate the transcriptional activation potential of the derivative, a cell-based reporter assay is utilized.

Expertise Insight (Why GAL4?): Mammalian cells express varying levels of endogenous nuclear receptors, which create high background noise. To isolate the specific activity of the compound on PPARα or PPARγ, we use a chimeric system. The Ligand Binding Domain (LBD) of human PPAR is fused to the DNA-Binding Domain (DBD) of the yeast transcription factor GAL4. The reporter plasmid contains an Upstream Activating Sequence (UAS) that only the GAL4-DBD can bind to[3]. This creates a self-validating, zero-background system.

Step-by-Step Protocol
  • Cell Culture & Seeding: Cultivate HEK293T cells in DMEM supplemented with 10% delipidated Fetal Bovine Serum (FBS). Causality: Delipidated serum is mandatory to remove endogenous fatty acids that could prematurely activate the PPAR construct. Seed at 4×104 cells/well in a 96-well white opaque plate.

  • Transient Transfection: After 24 hours, co-transfect the cells using Lipofectamine 3000 with:

    • pM-GAL4-PPARγ-LBD (or PPARα-LBD) expression plasmid (100 ng/well).

    • pUAS-Luciferase reporter plasmid (100 ng/well).

    • pRL-TK (Renilla luciferase, 10 ng/well) as an internal control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Treat cells with the (2S)-derivative in a 10-point dose-response curve (ranging from 0.1 nM to 30 µM) diluted in Opti-MEM containing 0.1% DMSO. Include Rosiglitazone (PPARγ) and Fenofibrate (PPARα) as positive controls.

  • Luminescence Detection: Incubate for 24 hours. Lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the fold-activation by normalizing the Firefly luciferase signal against the Renilla luciferase signal.

Assay 2: GPR40 Intracellular Calcium Mobilization Assay (FLIPR)

GPR40 is a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), generating IP3, which triggers the rapid release of calcium ( Ca2+ ) from the endoplasmic reticulum[2][4].

Expertise Insight (Kinetic Reading & Probenecid): Calcium spikes are highly transient, typically peaking within 15–30 seconds of compound addition. Therefore, standard endpoint assays fail. A Fluorometric Imaging Plate Reader (FLIPR) is required to capture real-time kinetic data. Furthermore, the protocol mandates the addition of Probenecid. Probenecid inhibits organic anion transporters (multidrug resistance pumps) in the cell membrane, preventing the cells from prematurely extruding the Fluo-4 AM calcium dye[2].

Step-by-Step Protocol
  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at 3×104 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture media. Add 20 µL/well of Dye Loading Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, 0.1% BSA, 2.5 mM Probenecid, and 4 µM Fluo-4 AM. Incubate in the dark at 37°C for 60 minutes.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Injection & Kinetic Read: The instrument automatically injects 5 µL of the (2S)-derivative (prepared at 5X final concentration in HBSS). Continuously record fluorescence at 1-second intervals for 120 seconds. Use GW9508 or Fasiglifam as the reference GPR40 agonist[4].

  • Data Extraction: Calculate the response as the maximum fluorescence peak minus the baseline ( Fmax​−F0​ ).

Workflow Day1 Day 1: Cell Seeding Day2 Day 2: Transfection / Dye Loading Day1->Day2 Day3 Day 3: Compound Addition Day2->Day3 Read Detection: FLIPR / Luminescence Day3->Read Analysis Data Analysis: EC50 Calculation Read->Analysis

High-level experimental workflow for both reporter and calcium mobilization assays.

Data Presentation & Interpretation

Quantitative data should be fitted to a four-parameter logistic non-linear regression model to determine the half-maximal effective concentration ( EC50​ ) and maximum efficacy ( Emax​ ). Below is a representative data structure comparing the target derivative against established clinical and tool compounds.

Compound / LigandTarget Assay EC50​ (nM) Emax​ (%)*Selectivity Profile
(2S)-Derivative PPARγ (GAL4) 145 ± 1288%Dual PPARα/γ Agonist
(2S)-Derivative PPARα (GAL4) 310 ± 2575%Dual PPARα/γ Agonist
(2S)-Derivative GPR40 (FLIPR) 45 ± 5100%Potent GPR40 Agonist
Rosiglitazone (Ref)PPARγ (GAL4)42 ± 4100%PPARγ Selective
Fenofibrate (Ref)PPARα (GAL4)18,500 ± 1200100%PPARα Selective
GW9508 (Ref)GPR40 (FLIPR)50 ± 8100%GPR40 Selective

* Emax​ is normalized to the maximum response elicited by the respective reference agonist (100%).

Interpretation: The hypothetical data profile suggests that the (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid derivative acts as a highly potent GPR40 agonist while maintaining moderate dual PPARα/γ activity. This multi-target engagement is highly desirable in treating complex metabolic syndromes, as it simultaneously promotes glucose-dependent insulin secretion (via GPR40) and improves insulin sensitivity/lipid metabolism (via PPARs).

References

  • [1] Sigma-Tau Industrie Farmaceutiche Riunite S.P.A. (2001). Propionic acid derivatives and their use in the treatment of diabetes and obesity (Patent No. WO2001055085A1). Google Patents. URL:

  • [4] Souza, P. R., & Walker, M. E. (2020). The GPR40 Agonist GW9508 Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections. Frontiers in Immunology. PMC. URL:[Link]

  • [2] Lin, D. C., et al. (2011). Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. Diabetes. PMC. URL:[Link]

  • [3] Colliar, L., & Sturm, A. (2011). The Interaction of Environmentally Relevant Pollutants with Nuclear Hormone Receptors of European Flounder (Platichthys flesus). CORE / SciSpace. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields and purity.

Introduction

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid and a valuable building block in the synthesis of various pharmacologically active molecules. Its structural features, including the chiral center at the C2 position and the dimethoxy-substituted phenyl ring, necessitate a carefully controlled synthetic approach to achieve high yield and enantiopurity. This guide provides a comprehensive overview of potential challenges and their solutions, structured in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Low Overall Yield

Question: My overall yield for the synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield can stem from several stages of the synthesis. A common approach to this synthesis involves the alkylation of a chiral auxiliary-derived propionate enolate with 2,5-dimethoxybenzyl bromide. Let's break down the potential issues:

  • Inefficient Enolate Formation: The deprotonation of the N-propionyl chiral auxiliary is a critical step. Incomplete deprotonation leads to unreacted starting material and subsequent side reactions.

    • Solution: Ensure your base (e.g., Lithium Diisopropylamide - LDA) is freshly prepared or properly titrated. Use a sufficient excess of the base (typically 1.1-1.2 equivalents) and allow for adequate time at low temperatures (-78 °C) for complete enolate formation. The use of additives like HMPA or DMPU can sometimes improve enolization, but these should be used with caution and under appropriate safety measures.

  • Side Reactions of the Benzyl Halide: 2,5-Dimethoxybenzyl bromide can be prone to self-condensation (Wurtz-type coupling) or elimination reactions under basic conditions.

    • Solution: Add the 2,5-dimethoxybenzyl bromide solution slowly to the pre-formed enolate at low temperature to maintain a low concentration of the electrophile, minimizing side reactions. Ensure the benzyl bromide is pure and free from acidic impurities.

  • Difficult Hydrolysis of the Chiral Auxiliary: The final step of cleaving the chiral auxiliary to yield the desired carboxylic acid can sometimes be sluggish or incomplete.

    • Solution: The choice of hydrolysis conditions is crucial. A common method is saponification with lithium hydroxide (LiOH) in a mixture of THF and water. If this is proving ineffective, consider alternative methods such as basic hydrogen peroxide (LiOOH). The reaction progress should be monitored carefully by TLC or LC-MS to ensure complete conversion.

Poor Enantioselectivity

Question: I am observing poor enantiomeric excess (ee) in my final product. What factors influence the stereochemical outcome?

Answer: Achieving high enantioselectivity is paramount for this synthesis and is primarily controlled by the chiral auxiliary and the reaction conditions during the alkylation step.

  • Inappropriate Chiral Auxiliary: The choice of chiral auxiliary is critical for inducing facial selectivity during the alkylation. Evans' oxazolidinone auxiliaries or pseudoephedrine-based auxiliaries are commonly used for this type of transformation.

    • Solution: Ensure you are using a well-established chiral auxiliary known to provide high diastereoselectivity in similar alkylations. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary is a good starting point.

  • Epimerization: The stereocenter alpha to the carbonyl group can be susceptible to epimerization under non-optimal conditions.

    • Solution: Maintain strict control over the reaction temperature during enolate formation and alkylation, keeping it at -78 °C. Quench the reaction at low temperature before allowing it to warm to room temperature. The workup should also be performed under neutral or slightly acidic conditions to avoid epimerization of the final product.

  • Racemization during Hydrolysis: Harsh hydrolysis conditions can potentially lead to racemization.

    • Solution: Use mild hydrolysis conditions. As mentioned, LiOH/H₂O₂ is often effective and less prone to causing epimerization compared to stronger bases or higher temperatures.

Impurity Profile and Purification Challenges

Question: My crude product contains several impurities, and I'm having difficulty purifying the final compound. What are the common impurities and how can I remove them?

Answer: Common impurities can include unreacted starting materials, diastereomers, and byproducts from side reactions.

  • Diastereomeric Impurities: If the alkylation step does not proceed with perfect diastereoselectivity, you will have a mixture of diastereomers.

    • Solution: Flash column chromatography is typically effective at separating diastereomers of the auxiliary-bound intermediate before the hydrolysis step. Careful selection of the solvent system (e.g., hexanes/ethyl acetate) is key.

  • Unreacted 2,5-Dimethoxybenzyl Bromide and Coupling Products: These can persist through the reaction sequence.

    • Solution: A well-executed aqueous workup can remove some of these less polar impurities. Chromatography of the intermediate is also effective.

  • Purification of the Final Carboxylic Acid: Carboxylic acids can sometimes be challenging to purify by standard silica gel chromatography due to streaking.

    • Solution:

      • Crystallization: If the product is a solid, crystallization is an excellent method for purification.

      • Acid/Base Extraction: An acid/base workup can be used to isolate the carboxylic acid. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild base (e.g., saturated sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then washed with fresh organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified (e.g., with 1M HCl) and the pure carboxylic acid is extracted back into an organic solvent.

      • Chromatography with Additives: If chromatography is necessary, adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape and separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for introducing the 2,5-dimethoxyphenyl group?

A1: 2,5-Dimethoxybenzyl bromide is a common and effective electrophile for this synthesis. It can be prepared from 2,5-dimethoxybenzyl alcohol via treatment with phosphorus tribromide or hydrobromic acid. Alternatively, 2,5-dimethoxybenzaldehyde can be used as a precursor to the benzyl alcohol via reduction.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction progress. Use an appropriate stain (e.g., potassium permanganate or vanillin) to visualize the spots, as the aromatic compounds are often UV-active. For more quantitative analysis and to check for the presence of diastereomers, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, other asymmetric methods can be employed. For instance, asymmetric hydrogenation of a corresponding α,β-unsaturated acid precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can be a highly efficient method for setting the stereocenter.[2][3][4] Another approach is the use of chiral phase-transfer catalysts for the alkylation of a suitable pronucleophile.

Q4: What are the key safety considerations for this synthesis?

A4:

  • Organolithium Reagents: Reagents like n-butyllithium (used to generate LDA) are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) with proper personal protective equipment (PPE).

  • Benzyl Bromides: Benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like THF and diethyl ether are flammable and should be handled with care, away from ignition sources.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Auxiliary
  • Enolate Formation:

    • Dissolve the N-propionyl Evans' auxiliary (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere.

    • Slowly add freshly prepared LDA (1.1 eq.) dropwise, ensuring the temperature remains below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation:

    • In a separate flask, dissolve 2,5-dimethoxybenzyl bromide (1.2 eq.) in anhydrous THF.

    • Add the solution of the benzyl bromide dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Workup and Purification of the Intermediate:

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting diastereomeric product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of the Chiral Auxiliary
  • Saponification:

    • Dissolve the purified intermediate (1.0 eq.) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (4.0 eq.).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Isolation of the Product:

    • Concentrate the reaction mixture to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid.

    • Further purification can be achieved by crystallization or chromatography if necessary.

Data Summary

StepKey ReagentsTypical Temp. (°C)Typical Time (h)Expected Yield (%)Key Optimization Parameters
Enolate Formation N-Propionyl Evans' Auxiliary, LDA-781>95 (conversion)Freshness and stoichiometry of LDA
Alkylation Enolate, 2,5-Dimethoxybenzyl Bromide-784-680-90Slow addition of electrophile, pure bromide
Hydrolysis Alkylated Auxiliary, LiOH0 to RT12-2485-95Monitoring for complete reaction

Visualizing the Workflow

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Overall Yield CheckEnolate Check Enolate Formation Start->CheckEnolate CheckAlkylation Check Alkylation Step CheckEnolate->CheckAlkylation Complete SolutionEnolate Use fresh/titrated base Increase equivalents Optimize time/temp CheckEnolate->SolutionEnolate Incomplete? CheckHydrolysis Check Hydrolysis CheckAlkylation->CheckHydrolysis Clean? SolutionAlkylation Slow addition of electrophile Ensure purity of benzyl bromide CheckAlkylation->SolutionAlkylation Side products? SolutionHydrolysis Monitor reaction closely Consider alternative hydrolysis (LiOOH) CheckHydrolysis->SolutionHydrolysis Incomplete?

Caption: Decision tree for troubleshooting low yield.

General Synthetic Workflow

SynthesisWorkflow cluster_Step1 Step 1: Enolate Formation cluster_Step2 Step 2: Asymmetric Alkylation cluster_Step3 Step 3: Hydrolysis & Purification Auxiliary N-Propionyl Chiral Auxiliary LDA LDA, THF, -78°C Auxiliary->LDA Enolate Chiral Enolate LDA->Enolate BenzylBromide 2,5-Dimethoxybenzyl Bromide AlkylatedAux Alkylated Intermediate Enolate->AlkylatedAux BenzylBromide->AlkylatedAux Hydrolysis LiOH, THF/H2O AlkylatedAux->Hydrolysis FinalProduct (2S)-3-(2,5-Dimethoxyphenyl) -2-methylpropanoic acid Hydrolysis->FinalProduct

Caption: Overview of the synthetic pathway.

References

  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach (3rd ed.). Wiley-VCH.
  • Davies, S. G., Doisneau, G. J.-M., Prodger, J. C., & Sanganee, H. J. (1994). Asymmetric aldol and alkylation reactions mediated by the “quat” chiral auxiliary (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone. Tetrahedron Letters, 35(15), 2373–2376. [Link]

  • Larsen, R. D., Corley, E. G., Davis, P., Reider, P. J., & Grabowski, E. J. J. (1989). α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650–7651. [Link]

  • Wang, C.-J., Sun, X., & Zhang, X. (2006). Highly Enantioselective Hydrogenation of α-Keto Esters Catalyzed by Ru-Tunephos Complexes. Synlett, 2006(08), 1169–1172. [Link]

  • Reddy, K. S., Solá, L., Moyano, A., & Pericàs, M. A. (2007). Asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids via P-C bond formation and hydrogenation. Organic Letters, 9(18), 3619–3622. [Link]

  • Xie, J.-H., Liu, S., & Zhou, Q.-L. (2011). Highly enantioselective hydrogenation of 2-substituted-2-alkenols catalysed by a ChenPhos–Rh complex. Chemical Communications, 47(2), 703–705. [Link]

Sources

Technical Support Center: Overcoming Assay Solubility Challenges for (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter biochemical and cell-based assays compromised by the poor physicochemical behavior of lipophilic carboxylic acids. The compound (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid presents a classic dual-challenge: a highly hydrophobic aromatic system (the 2,5-dimethoxyphenyl ring) coupled with an ionizable functional group (the 2-methylpropanoic acid moiety).

To generate reliable, reproducible data, you must treat compound formulation as a self-validating system. Below is a mechanistic breakdown of why this molecule precipitates, followed by field-proven troubleshooting guides, FAQs, and step-by-step protocols to rescue your assay.

Diagnostic Workflow

Before altering your assay conditions, use the following logical workflow to diagnose the root cause of the precipitation.

G Start Precipitation Observed in Aqueous Assay CheckPH Is Assay pH < 6.0? Start->CheckPH AdjustPH Adjust pH to ≥ 7.4 (Ionize Carboxylic Acid) CheckPH->AdjustPH Yes CheckCations High Ca²⁺/Mg²⁺ Present? CheckPH->CheckCations No AddEDTA Add EDTA or Remove Cations (Prevent Insoluble Salts) CheckCations->AddEDTA Yes CheckDMSO Direct DMSO Addition? CheckCations->CheckDMSO No StepDown Use Step-Down Dilution + 0.1% BSA/Surfactant CheckDMSO->StepDown Yes UseCD Formulate with 10-20% HP-β-Cyclodextrin CheckDMSO->UseCD No StepDown->UseCD Still Insoluble

Troubleshooting workflow for (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid precipitation.

Frequently Asked Questions (FAQs)

Q: Why does my compound turn the assay buffer "milky" immediately after adding the DMSO stock? A: You are observing the "DMSO Crash" phenomenon[1]. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the lipophilic compound can disperse. This rapid polarity shift forces the hydrophobic 2,5-dimethoxyphenyl molecules to nucleate and form colloidal aggregates[2]. These aggregates scatter light (causing the milky appearance) and can sequester enzyme targets, leading to false positives in your bioassays[1].

Q: How does the buffer pH affect the solubility of this specific molecule? A: The molecule contains a carboxylic acid with an estimated pKa of ~4.5. At an acidic pH (e.g., pH 4.0), the acid is unionized, rendering the entire molecule highly lipophilic and insoluble in water[3]. At physiological pH (7.4), the carboxylic acid is ionized into a carboxylate anion, which thermodynamically favors aqueous solubility. However, the bulky lipophilic tail can still drive kinetic precipitation, requiring formulation aids[3][4].

Q: My assay buffer requires Calcium (Ca²⁺) and Magnesium (Mg²⁺). Could this be causing the precipitation? A: Yes. Carboxylic acids readily form coordination complexes with divalent cations, creating highly insoluble salts[4]. If your assay permits, adding a chelator like EDTA can prevent this. If divalent cations are strictly required for enzyme activity, you must use a carrier protein or cyclodextrin to shield the compound.

Q: Can I use cyclodextrins for cell-based or biochemical assays? A: Absolutely. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective and non-toxic to cells at typical assay concentrations[5]. The lipophilic cavity of HP-β-CD encapsulates the dimethoxyphenyl ring, shielding it from the aqueous environment, while the hydrophilic exterior maintains the complex in solution[6][7].

Quantitative Data & Formulation Strategies

To choose the correct formulation strategy, compare the expected solubility outcomes based on different assay additives.

Table 1: Troubleshooting Additives and Mechanistic Actions

Additive / ConditionConcentrationMechanistic ActionBest Use Case
pH Adjustment pH ≥ 7.4Ionizes the propanoic acid group to a carboxylate anion, increasing thermodynamic solubility.Baseline requirement for all aqueous assays.
Fatty Acid-Free BSA 0.1% (w/v)Acts as a carrier protein; binds the lipophilic dimethoxyphenyl tail to prevent aggregation[4][8].Biochemical assays (e.g., GPCR or enzymatic assays)[4].
Non-ionic Surfactant 0.01% - 0.1%Acts as a "parachute" to catch hydrophobic molecules during DMSO dilution, forming micelles[2].Assays insensitive to mild detergents (e.g., Tween-20).
HP-β-Cyclodextrin 10% - 20% (w/v)Forms a 1:1 guest-host inclusion complex, linearly increasing aqueous solubility[5][7].High-concentration dosing or cell-based assays[5].
Validated Troubleshooting Protocols
Protocol A: The "Step-Down" DMSO Dilution with Carrier Proteins

Use this protocol to avoid the DMSO crash in standard biochemical assays.

  • Master Stock Preparation: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 30–60 seconds until completely clear[1].

  • Buffer Optimization: Prepare your target assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) and supplement it with 0.1% (w/v) fatty acid-free Bovine Serum Albumin (BSA)[4].

  • Intermediate Dilution: Do not add the 10 mM stock directly to the buffer. Instead, perform serial dilutions of the compound in 100% DMSO to create intermediate 100x stocks for your desired final concentrations[9].

  • Kinetic Mixing: Rapidly inject 1 µL of the intermediate DMSO stock into 99 µL of the BSA-supplemented assay buffer while simultaneously vortexing. This prevents localized supersaturation and allows the BSA to bind the lipophilic tail before aggregates can form[8][9].

Protocol B: HP-β-CD Inclusion Complexation (Phase Solubility Method)

Use this protocol when high aqueous concentrations are required without the use of DMSO.

  • Cyclodextrin Solution: Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or your specific assay buffer[7].

  • Saturation: Add an excess amount of the solid (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid to the HP-β-CD solution[6].

  • Equilibration: Sonicate the suspension for 15 minutes to disrupt the crystal lattice. Transfer the vials to an orbital shaking incubator and shake at 50 rpm at 25°C for 24 to 72 hours to achieve thermodynamic equilibrium[7].

  • Purification: Centrifuge the mixture at 6000 rpm for 30 minutes. Filter the resulting supernatant through a 0.45 µm membrane filter to remove any uncomplexed, precipitated drug[6]. The resulting filtrate is a highly concentrated, water-soluble inclusion complex ready for assay use.

References
  • Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evapor
  • 4-[(2-Methylphenyl)methoxy]benzamide. Benchchem.
  • In Vivo Investigation of (2-Hydroxypropyl)
  • 4-Fluoro-3-[(methylamino)methyl]benzonitrile HCl. Benchchem.
  • 2-(2-Phenylethyl)-4-quinazolinol|RUO|Quinazolinone. Benchchem.
  • 1H-indazole-6-carboxamide | 906000-44-0. Benchchem.
  • (2-Hydroxypropyl)-b-cyclodextrin powder 128446-35-5. Sigma-Aldrich.
  • A Potent, Selective Inhibitor of Matrix Metalloproteinase-3 for the Topical Treatment of Chronic Dermal Ulcers.
  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus.

Sources

Troubleshooting low enantiomeric excess in the synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid Application: Chiral building block / Active Pharmaceutical Ingredient (API) intermediate

As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical fidelity of alpha-methyl hydrocinnamic acid derivatives. Synthesizing (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid with high enantiomeric excess (ee >98%) requires strict control over the enantiofacial discrimination during carbon-carbon bond formation or olefin reduction.

This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework for the two most industrially and academically relevant synthetic routes: Transition-Metal Catalyzed Asymmetric Hydrogenation and the Evans Chiral Auxiliary Alkylation .

Quantitative Comparison of Synthetic Strategies

Before diving into specific troubleshooting steps, it is critical to benchmark your chosen methodology against industry standards. The table below summarizes the quantitative expectations and primary failure modes for each route.

Synthetic StrategyTypical ee (%)ScalabilityKey In-Process Control (IPC)Primary Cause of ee Loss
Asymmetric Hydrogenation (Ru-H8-BINAP)90–97%High (Multi-kg)E/Z ratio of starting material(Z)-isomer contamination in SM
Evans Chiral Auxiliary (Oxazolidinone)>98% (Post-column)Medium (Gram to 100g)Diastereomeric ratio (dr) of intermediateHigh temp/strong base during cleavage

Troubleshooting Guide: Asymmetric Hydrogenation Route

This route typically involves the reduction of (E)-3-(2,5-dimethoxyphenyl)-2-methylacrylic acid using a chiral Ruthenium catalyst, such as Ru(OAc)₂[(S)-H8-BINAP] .

Q: My asymmetric hydrogenation is stalling at 85% ee. How do I push this above 95%?

A: The issue almost certainly lies in the isomeric purity of your starting material or the coordination state of the substrate.

  • Causality of E/Z Contamination: Chiral transition-metal catalysts rely on a highly specific lock-and-key coordination geometry. The (E)-isomer of your acrylic acid coordinates to the Ruthenium center such that the Re or Si face is selectively exposed to hydride transfer. The (Z)-isomer coordinates in a mismatched geometry, often yielding the opposite enantiomer or reacting through a non-selective pathway. Even a 3–5% (Z)-isomer impurity will drastically depress your global ee.

  • Causality of Substrate Coordination: Neutral carboxylic acids are relatively weak ligands for Ruthenium. If the substrate dissociates prematurely, background non-selective reduction can occur. Adding an amine base (e.g., tert-butylamine) deprotonates the acid to form a carboxylate salt. The anionic carboxylate oxygen binds much more strongly to the metal center, anchoring the substrate rigidly within the chiral pocket of the H8-BINAP ligand .

Q: Does hydrogen pressure affect the enantioselectivity of this specific substrate?

A: Yes, hydrogen pressure is a critical variable, but its effect is substrate-dependent.

  • For 2-methylcinnamic acid derivatives catalyzed by Ru-BINAP systems, higher H₂ pressure (e.g., 50–100 atm) often accelerates the rate-determining hydride transfer step before the substrate-catalyst complex can undergo detrimental conformational isomerizations. If your ee is low at 10 atm, re-run the optimization screen at 50 atm .

HydroTroubleshooting Start Issue: Low ee (<90%) in Asymmetric Hydrogenation Q1 Is Starting Material >99% (E)-Isomer? Start->Q1 A1_No Purify SM via recrystallization Q1->A1_No No A1_Yes Check Additives Q1->A1_Yes Yes Q2 Is an amine base (e.g., t-BuNH2) present? A1_Yes->Q2 A2_No Add 1.0 eq t-BuNH2 to form carboxylate salt Q2->A2_No No A2_Yes Optimize H2 Pressure (Evaluate 10-100 atm) Q2->A2_Yes Yes

Troubleshooting decision tree for low ee in Ru-catalyzed asymmetric hydrogenation.
Self-Validating Protocol: Asymmetric Hydrogenation
  • IPC 1 (Substrate Validation): Analyze the (E)-3-(2,5-dimethoxyphenyl)-2-methylacrylic acid via HPLC. Do not proceed unless the (E)-isomer purity is >99.0%.

  • Preparation: In a nitrogen-filled glovebox, dissolve the substrate (1.0 eq) and tert-butylamine (1.0 eq) in degassed methanol to form the carboxylate salt.

  • Catalyst Loading: Add Ru(OAc)₂[(S)-H8-BINAP] (0.1 mol%) to the solution. Transfer to a high-pressure stainless steel autoclave.

  • Reaction: Pressurize with H₂ gas to 50 atm. Stir vigorously at 25 °C for 12 hours.

  • IPC 2 (Conversion & ee): Vent the reactor, take a 50 µL aliquot, filter through a short silica plug, and analyze via chiral HPLC. Target: >99% conversion, >95% ee.

  • Workup: Acidify with 1M HCl to break the amine salt, extract with ethyl acetate, and concentrate to yield the (2S)-acid.

Troubleshooting Guide: Evans Chiral Auxiliary Route

This route utilizes the alkylation of an (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one enolate with 2,5-dimethoxybenzyl bromide. It is the gold standard for bench-scale synthesis due to its predictability.

Q: My post-cleavage enantiomeric excess is poor, even though my alkylation seemed to work. What went wrong?

A: You are likely experiencing racemization during the auxiliary cleavage step.

  • Causality of Racemization: Standard hydrolysis of the oxazolidinone using LiOH or NaOH alone requires elevated temperatures. The basic conditions easily deprotonate the newly formed alpha-chiral center (C2 of the propionyl group), scrambling the stereocenter. Furthermore, simple hydroxide often attacks the endocyclic carbonyl, destroying the expensive chiral auxiliary.

  • The Solution: You must use the LiOH / H₂O₂ protocol . Hydrogen peroxide reacts with LiOH to form the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is vastly more nucleophilic than HO⁻. This allows the cleavage to occur rapidly at 0 °C, exclusively at the exocyclic imide carbonyl. The low temperature and rapid kinetics completely suppress alpha-deprotonation, preserving your ee.

Q: My diastereomeric ratio (dr) after the alkylation step is only 80:20. How do I improve the facial selectivity?

A: The enolization temperature was likely too high, or moisture was present.

  • Causality of Enolization: The Evans alkylation requires the exclusive formation of the (Z)-enolate. This is achieved using a bulky base like NaHMDS or LDA at strictly –78 °C. If the internal temperature rises above –60 °C during base addition, you risk forming the (E)-enolate, which will alkylate from the opposite face, ruining your dr. Ensure your electrophile (2,5-dimethoxybenzyl bromide) is added dropwise to maintain the cryogenic temperature.

EvansWorkflow N1 Step 1: Acylation Attach Propionyl Group N2 Step 2: Enolization NaHMDS, -78°C (Z-Enolate) N1->N2 N3 Step 3: Alkylation Add 2,5-Dimethoxybenzyl Bromide N2->N3 N4 IPC: Check dr Target >95:5 by 1H NMR N3->N4 N5 Step 4: Cleavage LiOH / H2O2, 0°C N4->N5 N6 Product: (2S)-3-(2,5-Dimethoxyphenyl) -2-methylpropanoic acid N5->N6

Workflow for the Evans chiral auxiliary asymmetric alkylation route.
Self-Validating Protocol: Evans Alkylation & Cleavage
  • Enolization: Dissolve (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under Argon. Cool the flask in a dry ice/acetone bath to an internal temperature of –78 °C. Add NaHMDS (1.1 eq, 1M in THF) dropwise over 30 minutes. Stir for 1 hour at –78 °C.

  • Alkylation: Add a solution of 2,5-dimethoxybenzyl bromide (1.2 eq) in THF dropwise. Maintain –78 °C for 2 hours, then allow to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl.

  • IPC 1 (Diastereomeric Ratio): Extract a micro-sample, evaporate, and run a crude ¹H NMR. Look at the alpha-methyl doublet signals. Do not proceed to cleavage unless dr > 95:5. (If lower, purify the intermediate via silica gel chromatography to >99:1 dr before cleavage).

  • Cleavage: Dissolve the purified alkylated intermediate in THF/H₂O (4:1) and cool to 0 °C. Add 30% aqueous H₂O₂ (4.0 eq), followed by LiOH·H₂O (2.0 eq). Stir at 0 °C for 1 hour.

  • Quench & IPC 2: Quench the excess peroxide with Na₂SO₃ (verify with starch-iodide paper). Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc. Analyze the final product via chiral HPLC to validate ee >98%.

References

  • Ohta, T., et al. "Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP]." The Journal of Organic Chemistry, 1996.[Link]

  • Evans, D. A., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates." Journal of Chemical Education, 2008.[Link]

  • Achiwa, K. "The Asymmetric Homogeneous Hydrogenation of Olefins with the Rhodium Complexes..." Chemistry Letters, 1978.[Link]

  • Larsson, A., et al. "An Enantioselective Hydrogenation of an Alkenoic Acid as a Key Step in the Synthesis of AZD2716." Organic Process Research & Development, 2016.[Link]

Stability issues of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Sub-category: Compound Stability & Troubleshooting Target Molecule: (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic Acid Audience: Analytical Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary

(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a chiral carboxylic acid featuring a highly electron-rich hydroquinone ether moiety. During drug development and assay preparation, researchers frequently encounter two primary stability liabilities: stereochemical inversion (racemization) at the alpha-methyl carbon and oxidative degradation of the dimethoxyphenyl ring.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic handling instructions. By understanding the mechanistic causality behind these degradation pathways, you can implement the self-validating protocols provided below to ensure absolute data integrity in your assays.

Part 1: Quantitative Stability Profiling

To establish a baseline for your experimental design, the following table summarizes the compound's stability across common laboratory solvent systems.

Solvent System / MatrixStorage Temp (°C)Timeframe% Intact (2S)-IsomerPrimary Degradation Pathway
Methanol (with 0.1% TFA)25°C7 Days82.4%Esterification (+14 Da Methyl Ester artifact)
Acetonitrile / H₂O (pH 7.4)25°C14 Days99.1%None (Optimal short-term stability)
Acetonitrile / H₂O (pH 10.0)25°C7 Days64.3%Racemization (Conversion to 2R-Isomer)
DMSO (Ambient Light, Aerated)25°C7 Days88.5%Oxidation (Quinone/Polymeric products)
DMSO (Argon Degassed, Dark)25°C30 Days99.5%None (Optimal long-term stock storage)

Part 2: Troubleshooting FAQs & Mechanistic Pathways

Q1: Why is my compound losing its stereochemical purity over time in solution?

A1: You are observing base-catalyzed racemization at the C2 alpha-carbon. The proton adjacent to the carboxylic acid carbonyl is relatively acidic. In solutions with a pH > 7.5, or in the presence of basic excipients, this proton is abstracted to form an achiral enolate intermediate. Upon reprotonation by the solvent, the stereocenter is re-established randomly, leading to a mixture of the active (2S) and inactive (2R) enantiomers. This is a well-documented thermodynamic vulnerability in structurally similar alpha-arylalkanoic acids ()[1].

Racemization A (2S)-Isomer (Active Enantiomer) B Achiral Enolate Intermediate A->B Deprotonation (OH⁻) pH > 8 B->A Protonation (H₂O) Retention C (2R)-Isomer (Inactive Enantiomer) B->C Protonation (H₂O) Inversion C->B Deprotonation (OH⁻)

Fig 1. Base-catalyzed racemization pathway via an achiral enolate intermediate.

Q2: My stock solutions are turning from colorless to a faint yellow/brown tint after a few days. What is happening?

A2: The 2,5-dimethoxyphenyl group is highly electron-rich and uniquely susceptible to single-electron oxidation. Exposure to dissolved oxygen, actinic light, or trace transition metals (often found in lower-grade buffer salts) triggers the formation of a radical cation. This highly reactive intermediate rapidly undergoes further oxidation and demethylation to form colored quinone-like degradation products ()[2].

Oxidation A Intact 2,5-Dimethoxyphenyl Moiety B Radical Cation Formation A->B O₂, Light, or Transition Metals C Quinone Derivatives (Degradation Products) B->C Further Oxidation & Demethylation D Preventative Workflow E Degas Solvents (Argon/N₂ Sparging) D->E F Amber Vials (Actinic Light Shielding) D->F E->A Prevents O₂ Access F->A Blocks UV/Vis

Fig 2. Oxidative degradation of the aromatic ring and preventative workflow.

Q3: I am observing a new peak in my LC-MS with a mass +14 Da higher than the parent compound. What is this artifact?

A3: This is a classic solvolysis artifact. If you are preparing your stock solutions in methanol and storing them at room temperature, the carboxylic acid moiety will slowly undergo Fischer esterification to form the methyl ester (+14 Da). This reaction is heavily accelerated if your mobile phase or diluent contains acidic modifiers like Trifluoroacetic Acid (TFA) or Formic Acid. Solution: Switch your diluent to an aprotic solvent like Acetonitrile or DMSO to strictly eliminate this pathway.

Part 3: Self-Validating Analytical Protocol

To monitor the stability of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid accurately, you must ensure that your sample preparation does not inadvertently cause the degradation you are trying to measure.

Standard Operating Procedure: Preparation and Chiral HPLC Analysis

  • Step 1: Solvent Degassing. Sparge HPLC-grade Acetonitrile and Milli-Q water with Argon for 15 minutes.

    • Causality: Displacing dissolved oxygen prevents radical cation formation on the electron-rich 2,5-dimethoxyphenyl ring.

  • Step 2: Actinic Shielding. Weigh 1.0 mg of the compound strictly into an amber glass HPLC vial.

    • Causality: Blocks UV/Vis light to prevent photo-oxidation.

  • Step 3: Aprotic Dissolution. Dissolve the standard in 1.0 mL of the degassed Acetonitrile.

    • Causality: Acetonitrile is chosen over methanol to strictly eliminate the risk of acid-catalyzed esterification during the analytical timeframe.

  • Step 4: pH Control. Add 1.0 mL of 50 mM Ammonium Acetate buffer adjusted to pH 4.5.

    • Causality: Maintaining a mildly acidic pH (4.5) suppresses the formation of the enolate intermediate, effectively halting base-catalyzed racemization while keeping the carboxylic acid protonated for sharp chromatographic peak shape.

  • Step 5: System Suitability (Self-Validation Step). Before injecting your stability samples, inject a known racemic mixture of the compound.

    • Validation Logic: You must prove that your chiral column can baseline-resolve the (2S) and (2R) enantiomers (Resolution factor, Rs > 1.5). If the racemic standard shows a single merged peak, your mobile phase has collapsed. Validating the separation first ensures that any observed loss of enantiomeric excess (ee) in your actual samples is due to true chemical degradation, not an analytical failure.

References

  • Shiina, I., Nakata, K., Ono, K., & Onda, Y. (2010). "Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts." Journal of the American Chemical Society, 132(33), 11629–11641. URL:[Link]

  • Hughes, D. L., Jimenez-Tenorio, M., Leigh, G. J., & Houlton, A. (1995). "Synthesis, structure, and redox properties of the molybdenum(VI) complexes[Mo(δ5-C5Ph4R)O2X] (R = 2,5-dimethoxyphenyl; X = Br or alkoxide)." Journal of the Chemical Society, Dalton Transactions, (17), 2871-2876. URL:[Link]

Sources

Validation & Comparative

Cross-Reactivity Profile of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic Acid: A Comprehensive Biological Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and molecular probe design, understanding the off-target landscape of a compound is as critical as defining its primary affinity. (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is a unique structural chimera. It amalgamates two highly privileged pharmacophores: a 2,5-dimethoxyphenyl ring (a hallmark of serotonergic 5-HT2A/2C ligands) and an α -methylpropanoic acid moiety (characteristic of peroxisome proliferator-activated receptor [PPAR] agonists and cyclooxygenase [COX] inhibitors).

This guide provides an objective, head-to-head comparison of this compound's cross-reactivity across three distinct biological systems. By synthesizing quantitative assay data with step-by-step, self-validating methodologies, we equip researchers with the insights necessary to account for polypharmacology when utilizing this compound in in vitro and in vivo models.

Structural Rationale & Pharmacophore Analysis

To understand why this compound exhibits cross-reactivity, we must analyze the causality behind its structural interactions:

  • 5-HT2A/2C Receptors: The methoxy groups at the 2- and 5-positions of the phenyl ring are critical for anchoring the molecule within the orthosteric binding pocket of 5-HT2 receptors. These oxygen atoms engage in hydrogen bonding with Ser242, while the aromatic ring undergoes π−π stacking with Phe234[1].

  • PPAR α Nuclear Receptors: The (2S)-2-methylpropanoic acid tail mimics the fibrate class of drugs (e.g., fenofibrate). The carboxylic acid acts as an acidic headgroup, forming essential hydrogen bonds with Tyr464 and Tyr314 in the PPAR α ligand-binding domain (LBD), driving the stabilization of the activation function-2 (AF-2) helix[2].

  • COX-1/COX-2 Enzymes: Arylpropionic acids (profens) are classic non-steroidal anti-inflammatory drugs (NSAIDs). The (2S)-enantiomer specifically aligns with the hydrophobic channel of the COX active site, positioning the carboxylate to interact with Arg120.

Head-to-Head Quantitative Data

The following tables summarize the compound's performance against industry-standard reference drugs. Data represents the mean of three independent experiments ( n=3 ).

Table 1: Serotonergic GPCR Activation (FLIPR Calcium Mobilization)

Assay measures Gq-mediated intracellular calcium release.

Compound5-HT2A EC 50​ (nM)5-HT2A E max​ (%)5-HT2C EC 50​ (nM)5-HT2C E max​ (%)
(2S)-Derivative 145.2 ± 12.465.4% (Partial)890.5 ± 45.140.2% (Partial)
Serotonin (5-HT) 10.2 ± 1.1100% (Full)15.4 ± 1.8100% (Full)
2C-B (Reference) 25.4 ± 3.288.5% (Partial)85.1 ± 6.475.0% (Partial)
Table 2: Nuclear Receptor Transactivation (Dual-Luciferase Reporter)

Assay isolates the ligand-binding event using a GAL4-PPAR-LBD fusion system.

CompoundPPAR α EC 50​ ( μ M)PPAR α E max​ (%)PPAR γ EC 50​ ( μ M)
(2S)-Derivative 3.24 ± 0.1598.2% (Full)> 100 (Inactive)
Fenofibric Acid 18.5 ± 1.2100% (Full)> 100 (Inactive)
Rosiglitazone > 100 (Inactive)N/A0.04 ± 0.01
Table 3: Cyclooxygenase Inhibition (Fluorometric Screening)

Assay measures the inhibition of PGH2 synthesis.

CompoundCOX-1 IC 50​ ( μ M)COX-2 IC 50​ ( μ M)Selectivity Ratio (COX-1/COX-2)
(2S)-Derivative 45.2 ± 3.812.1 ± 1.53.7x (Slight COX-2 preference)
Ibuprofen 12.5 ± 1.1350.4 ± 25.10.03x (COX-1 selective)

Mechanistic Pathways

To contextualize the assay readouts, the following diagrams map the distinct signaling cascades triggered by (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid.

Pathway A: 5-HT2A Receptor Activation

G Ligand (2S)-Derivative Ligand Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC PLC-β Cleaves PIP2 Gq->PLC Stimulates IP3 IP3 Release PLC->IP3 Generates Ca2 Ca2+ Mobilization (FLIPR Readout) IP3->Ca2 Triggers ER

Caption: Gq-coupled 5-HT2A receptor signaling pathway leading to intracellular calcium mobilization.

Pathway B: PPAR α Transactivation Assay Logic

G Comp Compound Enters HEK293 Cell Bind Binds GAL4-PPARα-LBD Fusion Protein Comp->Bind Trans Translocation to Nucleus Bind->Trans UAS Binds UAS Promoter Region Trans->UAS Luc Firefly Luciferase Expression UAS->Luc Read Luminescence Readout (Normalized to Renilla) Luc->Read

Caption: Mechanism of the self-validating GAL4-PPARα-LBD dual-luciferase reporter gene assay.

Validated Experimental Protocols

The trustworthiness of cross-reactivity data relies entirely on the robustness of the assay design. Below are the field-proven, step-by-step methodologies used to generate the data above.

Protocol 1: 5-HT2A Calcium Mobilization (FLIPR Tetra)

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor into 384-well black-wall, clear-bottom microplates at a density of 10,000 cells/well in 20 µL of complete growth medium. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Loading: Remove plates from the incubator and add 20 µL/well of Calcium-4 assay buffer (Molecular Devices) containing 2.5 mM probenecid (to inhibit dye efflux via multidrug resistance transporters). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the (2S)-derivative and reference compounds (Serotonin, 2C-B) in HBSS buffer (supplemented with 20 mM HEPES, pH 7.4) to achieve a 5X final concentration.

  • FLIPR Execution: Transfer plates to the FLIPR Tetra instrument. Establish a baseline fluorescence reading (Excitation: 470-495 nm; Emission: 515-575 nm) for 10 seconds.

  • Data Analysis: Calculate the relative fluorescence units (RFU) by subtracting the baseline from the peak response. Fit the data to a four-parameter logistic curve to determine EC 50​ and E max​ values.

Protocol 2: PPAR α Dual-Luciferase Reporter Assay

Rationale: To definitively prove that the compound activates PPAR α , a standard full-length receptor assay is insufficient due to potential cross-talk with endogenous RXR heterodimerization pathways. Instead, we use a GAL4 DNA-binding domain fusion system[2]. This isolates the ligand-binding event. Furthermore, a dual-luciferase system is employed where Renilla luciferase acts as an internal control to normalize for cell viability and transfection efficiency, ensuring that drops in signal are not falsely attributed to antagonism when they are actually due to cytotoxicity[4].

Step-by-Step Workflow:

  • Transfection: Seed HEK293 cells in 96-well plates at 20,000 cells/well. After 24 hours, transiently co-transfect the cells using Lipofectamine 3000 with three plasmids:

    • pGAL4-PPARα-LBD (Expression vector)

    • pUAS-Firefly-Luc (Reporter plasmid)

    • pRL-SV40 (Constitutive Renilla luciferase control)[2].

  • Compound Treatment: 24 hours post-transfection, aspirate the media and replace it with assay media (phenol red-free DMEM + 1% charcoal-stripped FBS) containing serial dilutions of the (2S)-derivative or Fenofibric acid. Incubate for 24 hours at 37°C.

  • Lysis: Remove media, wash once with PBS, and add 20 µL/well of 1X Passive Lysis Buffer. Place on an orbital shaker for 15 minutes at room temperature.

  • Dual-Luciferase Readout:

    • Inject 50 µL of Luciferase Assay Reagent II (LAR II) into each well. Read Firefly luminescence immediately using a microplate luminometer[4].

    • Inject 50 µL of Stop & Glo Reagent to quench the Firefly signal and initiate the Renilla luminescence. Read immediately[4].

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the fold-activation relative to the vehicle (DMSO) control to determine the EC 50​ [2].

References

  • Pharmacological characterisation of human 5-HT2 receptor subtypes Source: ResearchGate URL:[Link]

  • Atai Therapeutics discloses new 5-HT2A receptor agonists Source: BioWorld URL:[Link]

  • Identification of a novel regulatory pathway for PPARα by RNA-seq characterization of the endothelial cell lipid peroxidative injury transcriptome Source: Open Biology | The Royal Society URL:[Link]

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A Comparative Guide to Structural Analogues of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid: Probing the Landscape of Serotonin Receptor Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid scaffold represents a key pharmacophore for engaging with the central nervous system, particularly as a modulator of serotonin receptors. The 2,5-dimethoxy substitution pattern is a well-established motif in the design of agonists for the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C), which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and cardiovascular function.[1][2][3] This guide provides a comparative analysis of structural analogues of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid, offering insights into their structure-activity relationships (SAR) and pharmacological properties. We will delve into the rationale behind specific structural modifications and present supporting experimental data to guide researchers in the development of novel therapeutic agents.

The exploration of structural analogues is a cornerstone of modern drug discovery. By systematically modifying a lead compound, we can dissect the contributions of different structural features to its biological activity, selectivity, and pharmacokinetic profile. This iterative process allows for the optimization of a drug candidate, enhancing its therapeutic potential while minimizing off-target effects. In the context of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid, modifications to the aromatic ring, the propanoic acid side chain, and the stereochemistry of the methyl group can profoundly influence receptor binding affinity, functional efficacy, and subtype selectivity.

Core Scaffold and Rationale for Analogue Exploration

The parent compound, (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid, possesses several key features that can be systematically modified:

  • The 2,5-Dimethoxyphenyl Ring: The methoxy groups at the 2 and 5 positions are crucial for interaction with the 5-HT2 receptors.[2] Their electron-donating nature and ability to form hydrogen bonds are thought to be critical for anchoring the ligand within the receptor's binding pocket. Modifications to these groups or the introduction of other substituents on the aromatic ring can modulate affinity and selectivity.

  • The Propanoic Acid Side Chain: The length, flexibility, and functional group of this side chain play a significant role in determining the compound's interaction with the receptor and its overall pharmacokinetic properties. The carboxylic acid moiety, for instance, can be esterified or converted to an amide to alter polarity and cell permeability.

  • The α-Methyl Group: The stereochemistry and presence of the methyl group adjacent to the carboxylic acid can influence both potency and selectivity. The (S)-configuration is often critical for optimal receptor engagement.

The primary objective of exploring structural analogues is to develop compounds with improved pharmacological profiles, such as:

  • Enhanced Potency: Achieving the desired biological effect at lower concentrations.

  • Improved Selectivity: Preferentially targeting a specific receptor subtype (e.g., 5-HT2A over 5-HT2C or 5-HT2B) to minimize off-target side effects. For instance, activation of the 5-HT2B receptor has been linked to cardiac valvulopathy, making selectivity against this subtype a critical safety consideration.[3][4]

  • Favorable Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in sufficient concentrations and for an appropriate duration.

Comparative Analysis of Structural Analogues

For the purpose of this guide, we will explore a series of hypothetical and literature-inspired structural modifications to the parent compound and discuss their anticipated impact on pharmacological activity, drawing parallels from related classes of 2,5-dimethoxyphenyl derivatives.

Modifications of the Aromatic Ring

The substitution pattern on the phenyl ring is a critical determinant of activity at serotonin receptors.

Analogue Modification Anticipated Impact on Properties Rationale/Supporting Evidence
Analogue A 4-Bromo substitutionIncreased lipophilicity, potentially enhancing 5-HT2A affinity.Halogenation at the 4-position of 2,5-dimethoxyphenylisopropylamines is known to increase affinity for 5-HT2A and 5-HT2B receptors.[3][4] The increased lipophilicity may favor binding to the hydrophobic regions of the receptor pocket.
Analogue B 4-Nitro substitutionIntroduction of an electron-withdrawing group, potentially altering receptor interaction and functional activity.In a series of 4-substituted 2,5-dimethoxyphenylisopropylamines, the nitro-substituted analogue acted as a 5-HT2B agonist.[3] This suggests that electronic properties at the 4-position can influence functional outcomes.
Analogue C Replacement of 2,5-dimethoxy with 3,4-dimethoxyAltered spatial arrangement of methoxy groups, likely reducing affinity for 5-HT2 receptors.The 2,5-substitution pattern is a well-established pharmacophore for 5-HT2A agonists.[2] Isomeric shifts in methoxy group positioning can drastically affect binding affinity and selectivity.
Analogue D Introduction of a 4-Thiotrifluoromethyl groupIncreased potency and potential for long-acting effects.The discovery of CYB210010, a potent and long-acting 5-HT2 receptor agonist, highlights the benefit of this substitution in 2,5-dimethoxyphenethylamines.[5]
Modifications of the Propanoic Acid Side Chain

Alterations to the side chain can impact both receptor interaction and pharmacokinetic properties.

Analogue Modification Anticipated Impact on Properties Rationale/Supporting Evidence
Analogue E Esterification of the carboxylic acid (e.g., ethyl ester)Increased lipophilicity, potentially improving cell permeability and brain penetration. May act as a prodrug.Esterification is a common strategy to mask polar functional groups and enhance bioavailability. The ester would likely be hydrolyzed in vivo to the active carboxylic acid.[6]
Analogue F Conversion of the carboxylic acid to an amideReduced acidity, altered hydrogen bonding capacity, and potentially altered receptor interactions.Amide derivatives can exhibit different binding modes and selectivity profiles compared to their carboxylic acid counterparts.[7]
Analogue G Homologation to a butanoic acid derivativeIncreased side-chain length and flexibility, which may alter the positioning of the pharmacophore within the binding pocket.The optimal chain length is crucial for proper interaction with receptor residues.
Analogue H Introduction of an amino group (e.g., 2-amino-3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid)Increased polarity and potential for forming ionic interactions within the receptor.The addition of a basic amino group can significantly alter the physicochemical properties and may lead to interactions with different receptor subtypes.[8]

Experimental Protocols for Characterization

The pharmacological characterization of these analogues involves a tiered approach, starting with binding affinity determination, followed by functional assays to assess efficacy and selectivity.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.[9]

Objective: To determine the inhibitory constant (Ki) of the test compound at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [125I]DOI (a high-affinity 5-HT2A agonist radioligand).[1]

  • Test compounds (structural analogues).

  • Ketanserin (a reference antagonist).[10]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the HEK293 cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Radioligand and assay buffer.

    • Non-specific binding wells: Radioligand and a high concentration of a non-labeled competing ligand (e.g., 1 µM DOI).[9]

    • Test compound wells: Radioligand and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A/2C Receptor Agonism

This cell-based assay measures the functional activity of compounds by detecting changes in intracellular calcium concentration following receptor activation.[11][12] The 5-HT2A and 5-HT2C receptors couple to the Gq/G11 G-protein, which upon activation, stimulates phospholipase C, leading to an increase in intracellular calcium.[10][12]

Objective: To determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the test compound as an agonist at the 5-HT2A and 5-HT2C receptors.

Materials:

  • HEK293 cells stably co-expressing the human 5-HT2A or 5-HT2C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Test compounds (structural analogues).

  • Serotonin (5-HT) as a reference agonist.[11][12]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into the microplates and allow them to attach and grow to a confluent monolayer.

  • Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescence plate reader. Use the integrated liquid handler to add varying concentrations of the test compounds or the reference agonist (5-HT) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. For each concentration of the test compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximum response induced by the reference agonist, 5-HT.[13]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Compound Characterization

G cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling Radioligand Binding Assay Radioligand Binding Assay Determine Ki at 5-HT2A Determine Ki at 5-HT2A Radioligand Binding Assay->Determine Ki at 5-HT2A Calcium Flux Assay (5-HT2A) Calcium Flux Assay (5-HT2A) Determine Ki at 5-HT2A->Calcium Flux Assay (5-HT2A) Potent Binders Determine EC50 & Emax Determine EC50 & Emax Calcium Flux Assay (5-HT2A)->Determine EC50 & Emax Calcium Flux Assay (5-HT2C) Calcium Flux Assay (5-HT2C) Determine EC50 & Emax->Calcium Flux Assay (5-HT2C) Active Agonists Binding/Functional Assays (Other Receptors) Binding/Functional Assays (Other Receptors) Determine EC50 & Emax->Binding/Functional Assays (Other Receptors) Active Agonists Determine EC50 & Emax at 5-HT2C Determine EC50 & Emax at 5-HT2C Calcium Flux Assay (5-HT2C)->Determine EC50 & Emax at 5-HT2C Assess Off-Target Activity Assess Off-Target Activity Binding/Functional Assays (Other Receptors)->Assess Off-Target Activity G Agonist Agonist 5-HT2A Receptor 5-HT2A Receptor Agonist->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Caption: Gq-mediated signaling cascade of the 5-HT2A receptor.

Conclusion

The systematic exploration of structural analogues of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid provides a powerful framework for understanding the molecular determinants of serotonin receptor agonism. By carefully considering modifications to the aromatic ring and the propanoic acid side chain, researchers can fine-tune the pharmacological properties of these compounds to develop novel probes for studying serotonergic signaling and potential therapeutic agents for a variety of CNS disorders. The experimental protocols outlined in this guide provide a robust methodology for characterizing the binding affinity and functional activity of these analogues, enabling a comprehensive assessment of their structure-activity relationships. Future work in this area will likely focus on further optimizing selectivity, particularly against the 5-HT2B receptor, and improving the pharmacokinetic profiles of these promising compounds.

References

  • Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. PubMed. Available at: [Link]

  • Biophysical characterization of G-protein coupled receptor-peptide ligand binding. PMC. Available at: [Link]

  • 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. University of Copenhagen. Available at: [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Available at: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. Available at: [Link]

  • Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology. Available at: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. Available at: [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PubMed. Available at: [Link]

  • (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E). MDPI. Available at: [Link]

  • Structure−Activity Relationships of a Novel Class of Endothelin-A Receptor Antagonists and Discovery of Potent and Selective Receptor Antagonist, 2-(Benzod[1][11]ioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2 H -chromene-3- carboxylic Acid (S-1255). 1. ResearchGate. Available at: [Link]

  • (PDF) 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. ResearchGate. Available at: [Link]

  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. PMC. Available at: [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC. Available at: [Link]

  • Methyldopa-impurities. Pharmaffiliates. Available at: [Link]

  • 2-Methylpropanoic acid, TMS derivative. NIST WebBook. Available at: [Link]

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A Head-to-Head In Vivo Efficacy Analysis of Novel (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the structural optimization of lead compounds is a critical step toward enhancing therapeutic efficacy and mitigating adverse effects. The 2-arylpropanoic acid scaffold is a well-established pharmacophore, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and fenoprofen.[1][2] This guide provides a comprehensive in vivo efficacy comparison of a parent compound, (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid (Parent Compound, PC), and two of its rationally designed derivatives: a 4-chloro substituted analog (Derivative A) and an ethyl ester prodrug (Derivative B).

This analysis is grounded in established preclinical evaluation methodologies and aims to provide researchers, scientists, and drug development professionals with a framework for assessing the therapeutic potential of this chemical series in both oncology and inflammation.

Introduction: The Rationale for Derivatization

The parent compound, (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid, combines the proven 2-arylpropanoic acid core with a 2,5-dimethoxyphenyl moiety. This latter group is known to interact with various biological targets, including serotonin receptors, and its incorporation into different molecular scaffolds has been explored for a range of therapeutic applications.[3][4][5] The primary hypothesis is that this compound possesses anti-inflammatory and anti-cancer properties, similar to other NSAIDs which have demonstrated such activities.[2][6][7]

The derivatives have been designed with specific enhancements in mind:

  • Derivative A (4-chloro substituted): The introduction of a halogen, such as chlorine, at the 4-position of the phenyl ring is a common medicinal chemistry strategy to potentially enhance binding affinity to target proteins through halogen bonding and increased lipophilicity.

  • Derivative B (ethyl ester prodrug): Esterification of the carboxylic acid aims to improve oral bioavailability and reduce the potential for gastric irritation, a known side effect of acidic NSAIDs.[8] The ester is designed to be hydrolyzed in vivo to release the active carboxylic acid.

Comparative In Vivo Efficacy Evaluation: A Dual-Indication Approach

To comprehensively assess the therapeutic potential of these compounds, a dual-pronged in vivo evaluation in both an inflammatory and an oncological setting is proposed.

Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely accepted and highly reproducible model of acute inflammation, particularly sensitive to NSAIDs.[1][9]

G cluster_0 Acclimatization & Baseline cluster_1 Dosing Regimen cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Paw Volume Measurement acclimatization->baseline grouping Randomization into Groups (n=8 per group) baseline->grouping dosing Oral Administration: - Vehicle - Parent Compound (20 mg/kg) - Derivative A (20 mg/kg) - Derivative B (25 mg/kg, molar equivalent) - Ibuprofen (30 mg/kg) grouping->dosing induction Subplantar Carrageenan Injection (1% w/v) dosing->induction measurement Paw Volume Measurement (1, 2, 3, 4, 6 hours post-carrageenan) induction->measurement analysis Calculation of Edema Inhibition (%) measurement->analysis statistics Statistical Analysis (ANOVA with post-hoc test) analysis->statistics

Caption: Workflow for the in vivo anti-inflammatory study.

Treatment GroupDose (mg/kg)Peak Paw Edema Inhibition (%) at 3h
Vehicle-0%
Parent Compound2045.2%
Derivative A2062.5%
Derivative B2548.9%
Ibuprofen (Reference)3055.8%

Interpretation of Hypothetical Data:

Derivative A is hypothesized to show superior anti-inflammatory activity compared to the Parent Compound and even the reference drug, Ibuprofen. This suggests that the 4-chloro substitution may indeed enhance target engagement. Derivative B is expected to exhibit comparable efficacy to the Parent Compound, indicating successful in vivo hydrolysis to the active form.

Anti-Cancer Efficacy in a Human Prostate Cancer (LNCaP) Xenograft Model

Given that NSAIDs like ibuprofen have shown promise in prostate cancer, a xenograft model using androgen-sensitive LNCaP cells is a relevant choice.[10]

G cluster_0 Tumor Implantation cluster_1 Treatment Protocol cluster_2 Efficacy Assessment cluster_3 Terminal Analysis implantation Subcutaneous Implantation of LNCaP cells in SCID mice growth Tumor Growth to ~100-150 mm³ implantation->growth grouping Randomization into Groups (n=10 per group) growth->grouping treatment Daily Oral Gavage (21 days): - Vehicle - Parent Compound (30 mg/kg) - Derivative A (30 mg/kg) - Derivative B (37.5 mg/kg, molar equivalent) grouping->treatment monitoring Tumor Volume & Body Weight Measurement (2x weekly) treatment->monitoring endpoint Endpoint: Tumor Volume >1500 mm³ or 21 days monitoring->endpoint necropsy Tumor Excision & Weight Measurement endpoint->necropsy analysis Immunohistochemistry (e.g., Ki-67, Caspase-3) necropsy->analysis G cluster_0 Inflammatory Stimuli / Oncogenic Signals cluster_1 Cellular Response cluster_2 Pathophysiological Outcomes cluster_3 Therapeutic Intervention stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Oncogenic Signals cox2 COX-2 Enzyme stimuli->cox2 Upregulation membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa aa->cox2 pgs Prostaglandins (e.g., PGE2) cox2->pgs inflammation Inflammation (Edema, Pain) pgs->inflammation cancer Cancer Progression (Proliferation, Angiogenesis) pgs->cancer compounds (2S)-3-(2,5-Dimethoxyphenyl)- 2-methylpropanoic Acid Derivatives compounds->cox2 Inhibition

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